4,4'-Di-n-octyloxy diphenyl sulfone
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Overview
Description
4,4'-Di-n-octyloxy diphenyl sulfone: is an organic compound with the molecular formula C28H42O4S . It is a sulfone derivative characterized by the presence of two octyloxy groups attached to phenyl rings, which are further connected by a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for synthesizing sulfones, including 4,4'-Di-n-octyloxy diphenyl sulfone, is the oxidation of corresponding sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally benign oxidants and recyclable catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,4'-Di-n-octyloxy diphenyl sulfone can undergo further oxidation reactions, although it is already in a highly oxidized state.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), urea-hydrogen peroxide, and phthalic anhydride are commonly used for oxidation reactions.
Catalysts: Niobium carbide and tantalum carbide are effective catalysts for oxidation reactions.
Major Products:
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: Sulfone derivatives, including this compound, are explored for their potential use in pharmaceuticals due to their stability and bioactivity.
Industry:
Mechanism of Action
The mechanism by which 4,4'-Di-n-octyloxy diphenyl sulfone exerts its effects involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins . The pathways involved may include oxidative stress responses and inflammatory pathways .
Comparison with Similar Compounds
Bis(4-hydroxyphenyl) sulfone: Known for its use in polymer synthesis and as a reactant in epoxy reactions.
Bis(4-chlorophenyl) sulfone: Used as a precursor for the synthesis of rigid and temperature-resistant polymers.
Bis(4-fluorophenyl) sulfone: Employed in the production of high-performance polymers.
Uniqueness: 4,4'-Di-n-octyloxy diphenyl sulfone stands out due to its octyloxy groups, which enhance its solubility in organic solvents and its compatibility with various polymer matrices. This makes it particularly valuable in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
116763-19-0 |
---|---|
Molecular Formula |
C28H42O4S |
Molecular Weight |
474.7 |
IUPAC Name |
1-octoxy-4-(4-octoxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C28H42O4S/c1-3-5-7-9-11-13-23-31-25-15-19-27(20-16-25)33(29,30)28-21-17-26(18-22-28)32-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI Key |
BYZDZGSKOWCLFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
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